

Thermochemical Properties of Butyl Heptanoate: A Technical Guide

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Compound of Interest

Compound Name: *Butyl heptanoate*

Cat. No.: *B1580531*

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This technical guide provides a comprehensive overview of the available thermochemical data for **butyl heptanoate**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical engineering who require accurate and reliable data for process design, safety analysis, and computational modeling. This document summarizes key thermochemical parameters, outlines the experimental methodologies for their determination, and presents a logical workflow for acquiring such data.

Quantitative Thermochemical Data

The following table summarizes the key thermochemical properties of **butyl heptanoate** that have been critically evaluated and reported in the literature. These values are essential for understanding the energetic characteristics of this compound.

Property	Value	Phase	Temperature (K)	Pressure (kPa)	Source
Standard Molar Enthalpy of Formation	-647.3 ± 2.5 kJ/mol	Liquid	298.15	101.325	NIST/TRC[1]
	-587.8 ± 2.6 kJ/mol	Ideal Gas	298.15	101.325	NIST/TRC[1]
Standard Molar Enthalpy of Vaporization	59.5 ± 0.1 kJ/mol	Liquid to Gas	298.15	N/A	NIST/TRC[1]
Molar Heat Capacity at Constant Pressure	344.18 J/(mol·K)	Liquid	298.15	101.325	Estimated[2]
	249.2 J/(mol·K)	Ideal Gas	300	N/A	NIST/TRC[1]
Boiling Point	226.2 °C	Liquid	N/A	101.325	PubChem[3]
Melting Point	-68.4 °C	Solid	N/A	N/A	PubChem[3]
Density	0.863 g/mL	Liquid	298.15	N/A	The Good Scents Company[4]

Note: The heat capacity of the liquid phase is an estimated value based on a group additivity method, as extensive experimental data was not found in the initial search.

Experimental Protocols

Accurate determination of thermochemical data relies on precise calorimetric techniques. Below are detailed methodologies for two key experimental procedures: combustion

calorimetry for determining the enthalpy of formation and differential scanning calorimetry for measuring heat capacity.

Determination of the Standard Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of **butyl heptanoate** is typically derived from its standard enthalpy of combustion, which is determined experimentally using an isoperibol bomb calorimeter.^[5]

Objective: To measure the heat released during the complete combustion of a known mass of **butyl heptanoate** under constant volume conditions.

Materials:

- **Butyl heptanoate** (high purity, >99.5%)
- Benzoic acid (certified standard for calibration)
- High-purity oxygen
- Distilled water
- Fuse wire (platinum or similar)
- Crucible (silica or platinum)

Apparatus:

- Isoperibol bomb calorimeter system
- High-precision balance (readable to ± 0.01 mg)
- Temperature sensor with high resolution (e.g., platinum resistance thermometer)
- Oxygen cylinder with a pressure regulator

Procedure:

- Calibration of the Calorimeter:

1. A pellet of benzoic acid of known mass (approximately 1 g) is placed in the crucible.
2. The fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the benzoic acid pellet.
3. A known volume of distilled water (typically 1 mL) is added to the bomb to ensure saturation of the final atmosphere with water vapor.
4. The bomb is sealed and purged with oxygen to remove air, then filled with high-purity oxygen to a pressure of approximately 3 MPa.
5. The bomb is submerged in a known mass of water in the calorimeter's bucket.
6. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded for a set period.
7. The benzoic acid is ignited by passing a current through the fuse wire.
8. The temperature of the water in the bucket is recorded at regular intervals until a stable final temperature is reached.
9. The energy equivalent of the calorimeter (ϵ_{cal}) is calculated based on the known enthalpy of combustion of benzoic acid and the measured temperature rise.[\[6\]](#)

- Combustion of **Butyl Heptanoate**:

1. A sample of liquid **butyl heptanoate** (approximately 0.5-0.8 g) is accurately weighed into the crucible.
2. The procedure follows the same steps as the calibration (2-8), using the **butyl heptanoate** sample instead of benzoic acid.
3. The heat released during the combustion of **butyl heptanoate** is calculated from the observed temperature rise and the energy equivalent of the calorimeter.

- Corrections and Data Analysis:

1. Corrections are applied for the heat of ignition of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb.
2. The standard enthalpy of combustion at constant volume ($\Delta_c U^\circ$) is calculated.
3. This value is then converted to the standard enthalpy of combustion at constant pressure ($\Delta_c H^\circ$) using the relationship $\Delta_c H^\circ = \Delta_c U^\circ + \Delta n_g RT$, where Δn_g is the change in the number of moles of gas in the combustion reaction.
4. Finally, the standard enthalpy of formation ($\Delta_f H^\circ$) of **butyl heptanoate** is calculated using Hess's Law, based on the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

Determination of Isobaric Heat Capacity via Differential Scanning Calorimetry (DSC)

The isobaric heat capacity (C_p) of liquid **butyl heptanoate** can be determined using a differential scanning calorimeter.^{[7][8]}

Objective: To measure the heat flow required to raise the temperature of a sample of **butyl heptanoate** at a constant rate, relative to a reference material.

Materials:

- **Butyl heptanoate** (high purity, >99.5%)
- Reference material with a known heat capacity (e.g., sapphire)
- Inert purge gas (e.g., nitrogen or argon)
- Hermetically sealed DSC pans (e.g., aluminum)

Apparatus:

- Differential Scanning Calorimeter (DSC)
- Microbalance (readable to ± 0.01 mg)

Procedure:

- Baseline Measurement:

1. An empty, hermetically sealed DSC pan is placed on the sample side, and another empty, sealed pan is placed on the reference side.
2. The DSC is programmed to scan over the desired temperature range (e.g., from 273 K to 373 K) at a constant heating rate (e.g., 10 K/min) under a constant flow of inert purge gas.
3. This provides the baseline heat flow difference between the sample and reference holders.

- Reference Material (Sapphire) Measurement:

1. A precisely weighed sapphire standard is placed in the sample pan.
2. The same temperature program as the baseline measurement is run.
3. The heat flow required to heat the sapphire is recorded.

- Sample (**Butyl Heptanoate**) Measurement:

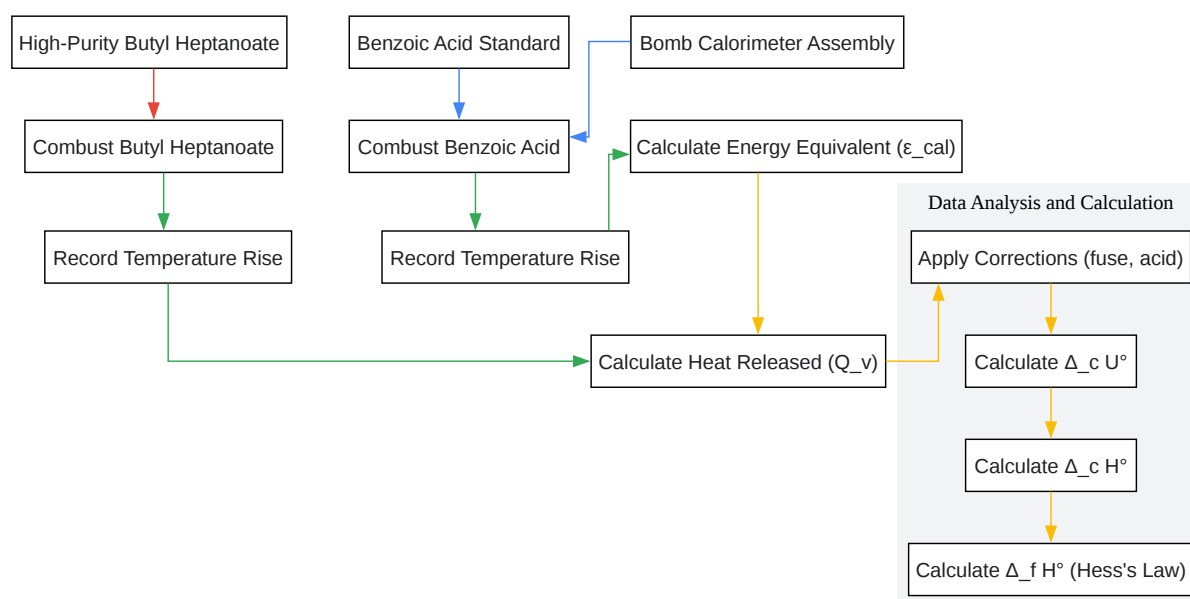
1. A precisely weighed sample of **butyl heptanoate** is hermetically sealed in a DSC pan.
2. The same temperature program is run.
3. The heat flow required to heat the **butyl heptanoate** sample is recorded.

- Calculation of Heat Capacity:

1. The heat capacity of the **butyl heptanoate** sample at a given temperature is calculated using the following equation: $C_{p, \text{sample}} = (DSC_{\text{sample}} - DSC_{\text{baseline}}) / (DSC_{\text{sapphire}} - DSC_{\text{baseline}}) * (m_{\text{sapphire}} / m_{\text{sample}}) * C_{p, \text{sapphire}}$ where:
 - C_p is the heat capacity
 - DSC is the measured heat flow signal
 - m is the mass^[9]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the standard enthalpy of formation of **butyl heptanoate** using bomb calorimetry.



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